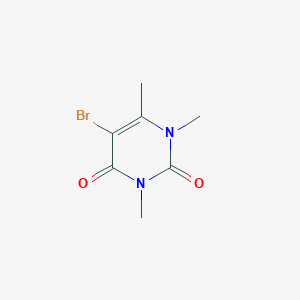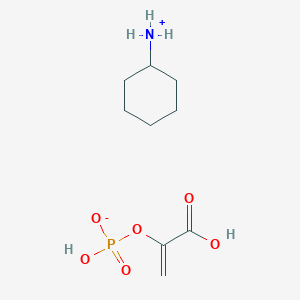
Diiodo(1,5-cyclooctadiene)platinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diiodo(1,5-cyclooctadiene)platinum(II) is an organometallic compound with the molecular formula C8H12I2Pt and a molecular weight of 557.08 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically a yellow powder and is insoluble in water
Mechanism of Action
Target of Action
Diiodo(1,5-cyclooctadiene)platinum(II) is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including proteins and dna, depending on their structure and reactivity .
Mode of Action
Organometallic compounds can interact with biological targets through various mechanisms, such as coordination to metal centers, oxidative addition, and ligand exchange . The exact interaction of Diiodo(1,5-cyclooctadiene)platinum(II) with its targets would depend on the specific biochemical context.
Biochemical Pathways
Organometallic compounds can affect various biochemical pathways depending on their structure, reactivity, and the nature of their biological targets .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution.
Result of Action
The effects would likely depend on the compound’s interaction with its biological targets and its influence on biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Diiodo(1,5-cyclooctadiene)platinum(II). For instance, the compound’s insolubility in water could affect its behavior in aqueous biological environments. Additionally, factors such as pH, temperature, and the presence of other biomolecules could also impact its action.
Properties
CAS No. |
12266-72-7 |
|---|---|
Molecular Formula |
C8H12I2Pt |
Molecular Weight |
557.07 g/mol |
IUPAC Name |
cycloocta-1,5-diene;diiodoplatinum |
InChI |
InChI=1S/C8H12.2HI.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2 |
InChI Key |
SGSFNZOKVYTGRR-UHFFFAOYSA-L |
SMILES |
C1CC=CCCC=C1.I[Pt]I |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.[I-].[I-].[Pt+2] |
Canonical SMILES |
C1CC=CCCC=C1.I[Pt]I |
| 12266-72-7 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper "The reaction of dichloro- and diiodo-(1,5-cyclooctadiene)-platinum(II) with diazomethane: a route to bis(halomethyl)-platinum(II) complexes"?
A1: The research primarily explores a novel synthetic route to obtain bis(halomethyl)-platinum(II) complexes. [] Specifically, the researchers investigated the reaction of both Dichloro(1,5-cyclooctadiene)platinum(II) and Diiodo(1,5-cyclooctadiene)platinum(II) with Diazomethane. This reaction successfully produced the desired bis(halomethyl)-platinum(II) complexes, offering a new pathway for synthesizing these compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(2-carboxyethylamino)butylamino]propanoic acid](/img/structure/B83814.png)











![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)
